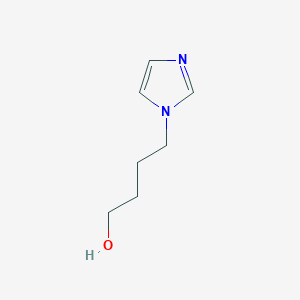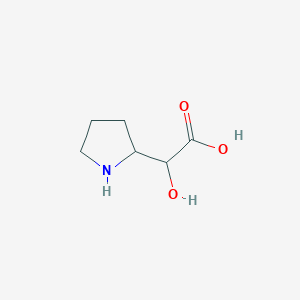
1,2-Diguanylethane
Descripción general
Descripción
1,2-Diguanylethane: is a chemical compound with the molecular formula C12H12N10O2 . It is a cross-linked base that has been identified as a product of the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA . This compound is of interest due to its potential cytotoxic effects and its role in DNA cross-linking, which may be related to the cytotoxicity of certain chemotherapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diguanylethane can be synthesized through the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA in a neutral aqueous solution at 37°C. The DNA is then isolated by precipitation with ethanol, washed, and heated briefly at 100°C to release a purine fraction. This fraction is separated by high-pressure liquid chromatography to obtain this compound .
Industrial Production Methods: There are no widely established industrial production methods for this compound due to its specific application in research and its formation as a byproduct in certain chemical reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diguanylethane primarily undergoes substitution reactions due to the presence of guanine bases. It can also participate in cross-linking reactions with DNA, which is significant in the context of its cytotoxic effects .
Common Reagents and Conditions:
N,N′-bis(2-chloroethyl)-N-nitrosourea: Used in the synthesis of this compound.
Ethanol: Used for precipitation of DNA.
High-pressure liquid chromatography: Used for the separation and purification of the compound.
Major Products Formed:
- Chloroethylguanine
- This compound
Aplicaciones Científicas De Investigación
1,2-Diguanylethane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
- Chemistry : Used as a model compound to study DNA cross-linking and the effects of alkylating agents.
- Biology : Investigated for its role in DNA damage and repair mechanisms.
- Medicine : Studied for its potential cytotoxic effects and its relevance in cancer research, particularly in understanding the mechanisms of action of chemotherapeutic agents like N,N′-bis(2-chloroethyl)-N-nitrosourea .
Mecanismo De Acción
1,2-Diguanylethane exerts its effects through the formation of cross-links in DNA. This cross-linking can interfere with DNA replication and transcription, leading to cytotoxic effects. The molecular targets include the guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparación Con Compuestos Similares
- Chloroethylguanine
- N,N′-bis(2-chloroethyl)-N-nitrosourea
Comparison: 1,2-Diguanylethane is unique in its ability to form cross-links in DNA, which is a significant factor in its cytotoxicity. While chloroethylguanine is also a product of the reaction with N,N′-bis(2-chloroethyl)-N-nitrosourea , it does not form cross-links in the same manner as this compound .
Propiedades
IUPAC Name |
2-amino-7-[2-(2-amino-6-oxo-1H-purin-7-yl)ethyl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10O2/c13-11-17-7-5(9(23)19-11)21(3-15-7)1-2-22-4-16-8-6(22)10(24)20-12(14)18-8/h3-4H,1-2H2,(H3,13,17,19,23)(H3,14,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXKEXOJSKEPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993204 | |
| Record name | 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72409-55-3 | |
| Record name | Diguanylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072409553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















